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Digallium;hexachloride

Cat. No.: B13731010
M. Wt: 352.2 g/mol
InChI Key: YKBVXZLYLDBNQY-UHFFFAOYSA-H
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Description

Historical Context and Early Investigations of Gallium(III) Halides

The story of digallium hexachloride is intrinsically linked to the discovery of gallium itself. In 1875, the French chemist Paul-Émile Lecoq de Boisbaudran spectroscopically identified a new element, which he named gallium, in a sample of zinc blende from the Pyrenees. wikipedia.orgrinconeducativo.orgbritannica.comlibretexts.org This discovery was a momentous confirmation of Dmitri Mendeleev's periodic table, which had predicted the existence of an element he termed "eka-aluminum" with properties that closely matched those of gallium. libretexts.org

Following the isolation of the element, de Boisbaudran turned his attention to its chemical properties, including its reactivity with halogens. He was the first to prepare gallium chloride, likely through the direct reaction of gallium metal with chlorine gas. wikipedia.org His early investigations laid the groundwork for future studies into the nature of gallium halides. These initial preparations were often conducted on a small scale, with early reports detailing the extraction of mere milligrams of gallium chloride. wikipedia.org Over time, methods were refined, including the reaction of heated gallium metal with a stream of chlorine or the reaction of gallium oxide with thionyl chloride, allowing for the production of larger quantities for more detailed analysis. wikipedia.org

Nomenclature Conventions and Structural Representations of Ga₂Cl₆

The compound with the empirical formula GaCl₃ is most accurately referred to as digallium hexachloride in its solid and liquid states, reflecting its dimeric nature. wikipedia.org According to IUPAC nomenclature, it can also be named gallium(III) chloride , indicating the +3 oxidation state of the gallium atom. wikipedia.org Other common names include gallium trichloride (B1173362) and trichlorogallium. wikipedia.org

In the solid state and in non-coordinating solvents, gallium(III) chloride exists as a dimer with the molecular formula Ga₂Cl₆ . wikipedia.org This structure consists of two gallium atoms bridged by two chlorine atoms, with each gallium atom also bonded to two terminal chlorine atoms. This arrangement results in a distorted tetrahedral coordination geometry around each gallium center. researchgate.net The molecule belongs to the D₂h point group.

Below is a table summarizing the key structural parameters of the Ga₂Cl₆ dimer.

PropertyValue
Molecular FormulaGa₂Cl₆
Symmetry Point GroupD₂h
Ga-Cl (terminal) Bond Length~2.09 Å
Ga-Cl (bridging) Bond Length~2.29 Å
Ga-Ga Distance~3.24 Å
Cl(terminal)-Ga-Cl(terminal) Angle~122°
Cl(bridging)-Ga-Cl(bridging) Angle~90°

Note: Bond lengths and angles can vary slightly depending on the experimental method and the phase (solid or gas).

In the gas phase, an equilibrium exists between the dimeric Ga₂Cl₆ and the monomeric GaCl₃ species. mdpi.com The monomeric form has a trigonal planar geometry. At higher temperatures, the equilibrium shifts towards the monomeric form. mdpi.com

Significance in Main Group Metal Halide Chemistry

Digallium hexachloride is a compound of considerable importance in main group metal halide chemistry, primarily due to its role as a Lewis acid and as a precursor to other gallium compounds.

As a Lewis acid, Ga₂Cl₆ is considered to be milder than its lighter homologue, aluminum chloride (Al₂Cl₆), but stronger than indium trichloride (InCl₃). nih.govnih.gov This trend in Lewis acidity can be attributed to factors such as the increasing size and decreasing electronegativity of the metal center down the group. Theoretical studies have shown that the Lewis acidity of gallium halides follows the trend GaF₃ > GaCl₃ > GaBr₃ > GaI₃. acs.org This moderation in Lewis acidity makes digallium hexachloride a useful catalyst in organic synthesis, particularly in Friedel-Crafts reactions, where it can offer greater selectivity and avoid unwanted side reactions often observed with the more aggressive AlCl₃. wikipedia.orgmdpi.comsaskoer.cabeilstein-journals.org For instance, it has been successfully employed in the alkylation of aromatic compounds. mdpi.com

Furthermore, digallium hexachloride is a key starting material for the synthesis of a wide array of organogallium compounds. wikipedia.org These compounds are finding increasing applications in materials science, particularly in the production of semiconductors like gallium nitride (GaN) and gallium arsenide (GaAs), which are crucial components in light-emitting diodes (LEDs) and other electronic devices. britannica.com The controlled synthesis of these materials often relies on precursors derived from digallium hexachloride.

The study of Ga₂Cl₆ and its reactions has also provided valuable insights into the bonding and structural diversity of main group metal halides. The tendency of gallium(III) chloride to form a stable dimer, in contrast to the more ionic character of gallium(III) fluoride (B91410), highlights the subtle electronic and steric effects that govern the structures of these compounds. acs.org

Vibrational spectroscopy has been a key tool in characterizing the structure of digallium hexachloride. The table below presents the characteristic infrared (IR) and Raman vibrational frequencies for the Ga₂Cl₆ dimer.

Vibrational ModeWavenumber (cm⁻¹) - IRWavenumber (cm⁻¹) - RamanDescription
ν(Ga-Cl) terminal symmetric stretch-~380Stretching of terminal Ga-Cl bonds
ν(Ga-Cl) terminal asymmetric stretch~450~470Stretching of terminal Ga-Cl bonds
ν(Ga-Cl) bridging stretch~280~290Stretching of bridging Ga-Cl bonds
δ(Ga-Cl₂) terminal deformation~150~160Bending of terminal Cl-Ga-Cl
Ring deformation~100~110Deformation of the Ga₂Cl₂ ring

Note: These are approximate values and can vary based on the physical state and measurement conditions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6Ga2 B13731010 Digallium;hexachloride

Properties

Molecular Formula

Cl6Ga2

Molecular Weight

352.2 g/mol

IUPAC Name

digallium;hexachloride

InChI

InChI=1S/6ClH.2Ga/h6*1H;;/q;;;;;;2*+3/p-6

InChI Key

YKBVXZLYLDBNQY-UHFFFAOYSA-H

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ga+3].[Ga+3]

Origin of Product

United States

Synthetic Methodologies for Digallium Hexachloride

Direct Elemental Combination Approaches

The most straightforward methods for synthesizing digallium hexachloride involve the direct reaction of gallium metal with a source of chlorine. These synthesis reactions, also known as direct combination or combination reactions, involve two or more simple elements or compounds combining to form a more complex product. mt.comthoughtco.combrainly.indoubtnut.com

Gallium metal reacts with chlorine gas to form gallium trichloride (B1173362). wikipedia.orgbrainly.comgauthmath.com The balanced chemical equation for this reaction is:

2 Ga + 3 Cl₂ → 2 GaCl₃ (which dimerizes to Ga₂Cl₆) brainly.comgauthmath.com

An alternative to using highly reactive chlorine gas is the reaction of hot gallium with hydrogen chloride gas. This reaction proceeds to form gallium(III) chloride and hydrogen gas. shef.ac.uk The product sublimes away from the reaction zone, facilitating its collection. shef.ac.uk The reaction is as follows:

2 Ga + 6 HCl → Ga₂Cl₆ + 3 H₂ shef.ac.uk

Additionally, gallium metal reacts slowly with hydrochloric acid to produce hydrogen gas and a solution from which the monohydrate of gallium(III) chloride can be obtained upon evaporation. wikipedia.org

For the direct combination of gallium and chlorine, heating the gallium metal in a stream of chlorine gas at 200 °C is an effective method. wikipedia.org The resulting digallium hexachloride can then be purified by sublimation under a vacuum. wikipedia.org The reaction of gallium with hydrogen chloride gas is also conducted at an elevated temperature of 200°C, and this method can produce a nearly quantitative yield based on the initial amount of gallium. shef.ac.uk

A multi-step method has also been described where gallium monochloride gas is first generated by reacting metallic gallium with chlorine gas. In a second step, the gallium monochloride gas is reacted with additional chlorine gas to produce gallium trichloride gas. google.com This process is reported to be selective for gallium trichloride over a broad range of temperatures, including those above 500°C. google.com

ReactionReactantsTemperatureYieldReference
Direct ChlorinationGallium, Chlorine200 °CHigh wikipedia.org
HydrochlorinationGallium, Hydrogen Chloride200 °CNearly Quantitative shef.ac.uk
Two-Step ChlorinationGallium, Chlorine>500 °CHigh Selectivity google.com

Precursor-Based Synthetic Pathways

Beyond direct elemental combination, digallium hexachloride can be synthesized from various gallium-containing compounds. These inorganic precursors provide alternative routes that may be advantageous in certain laboratory or industrial settings. fiveable.me

Gallium oxide (Ga₂O₃) serves as a common precursor for the synthesis of digallium hexachloride. One effective method involves heating gallium oxide with thionyl chloride (SOCl₂). The reaction proceeds as follows:

Ga₂O₃ + 3 SOCl₂ → 2 GaCl₃ (Ga₂Cl₆) + 3 SO₂ wikipedia.org

This reaction provides a convenient route to the anhydrous form of the chloride.

While less common for the direct synthesis of pure digallium hexachloride, other gallium halide intermediates can be involved in its formation. For instance, the unstable gallium monochloride (GaCl) disproportionates above 0 °C into elemental gallium and gallium(III) chloride. wikipedia.org Similarly, dichlorogallane ([HGaCl₂]₂) can be thermally decomposed to yield gallium(I) tetrachlorogallate(III) (Ga[GaCl₄]), which contains both gallium(I) and gallium(III) centers. lookchem.com

Purification Techniques for Crystalline Ga₂Cl₆

The purification of digallium hexachloride is essential to obtain a high-purity, crystalline solid. Sublimation is a commonly employed technique, particularly for the product obtained from direct elemental reactions, as it effectively separates the volatile Ga₂Cl₆ from non-volatile impurities. wikipedia.orgshef.ac.uk

Recrystallization is another powerful purification method. mt.comlibretexts.org This involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. mt.comlibretexts.org As the temperature decreases, the solubility of the digallium hexachloride drops, leading to the formation of pure crystals while impurities remain in the solution. mt.comlibretexts.org Digallium hexachloride is soluble in a wide range of solvents, including benzene (B151609), carbon tetrachloride, and even alkanes, which is unusual for a metal halide. wikipedia.orgsamaterials.com This broad solubility provides a range of potential solvents for recrystallization. For instance, recrystallization from fluorobenzene (B45895) has been used to purify related gallium chloride complexes. acs.org

Purification TechniquePrincipleApplication
SublimationSeparation based on differences in volatility.Removal of non-volatile impurities from the product of direct elemental reactions. wikipedia.orgshef.ac.uk
RecrystallizationSeparation based on differences in solubility at varying temperatures.Obtaining high-purity crystalline Ga₂Cl₆ from various solvents. mt.comlibretexts.org

Structural Elucidation and Conformational Analysis of Digallium Hexachloride

Solid-State Structural Characterization

In the solid state, digallium hexachloride exists as a dimer, a molecule formed from two identical simpler molecules. wikipedia.org This dimeric structure is a consequence of the tendency of gallium to achieve a more stable electron configuration through the formation of coordinate bonds.

X-ray Crystallographic Analysis of Dimeric Ga₂Cl₆

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. wikipedia.orglibretexts.org For digallium hexachloride, this analysis reveals a dimeric structure with the formula Ga₂Cl₆. wikipedia.org The crystal system is monoclinic with the space group C2/m. wikipedia.org

The structure of solid Ga₂Cl₆ is a bitetrahedral arrangement where two GaCl₄ tetrahedra share an edge. wikipedia.org This is in contrast to the structures of aluminum trichloride (B1173362) (AlCl₃) and indium trichloride (InCl₃), which feature six-coordinate metal centers. wikipedia.org The molecular nature of Ga₂Cl₆ and its associated lower lattice energy contribute to its relatively low melting point compared to other group 13 halides. wikipedia.org

Table 1: Crystallographic Data for Digallium Hexachloride

Parameter Value
Crystal System Monoclinic
Space Group C2/m
a 11.95 Å
b 6.86 Å
c 7.05 Å
α 90°
β 125.7°
γ 90°

This data is based on X-ray crystallographic analysis of solid Ga₂Cl₆. wikipedia.org

Bridging Halide Ligand Arrangements in the Dimer

The dimeric structure of Ga₂Cl₆ is characterized by the presence of two types of chloride ligands: terminal and bridging. Four chlorine atoms are in terminal positions, each bonded to only one gallium atom. The remaining two chlorine atoms act as bridging ligands, denoted by (μ-Cl), each bonded to both gallium atoms. wikipedia.org This arrangement is often represented as Ga₂(μ-Cl)₂Cl₄. wikipedia.org

The bridging chloride ligands are crucial in holding the two GaCl₃ units together to form the dimer. This type of bonding, where a ligand bridges two metal centers, is a common feature in the chemistry of metal halides. researchgate.netrsc.org

Coordination Geometry of Gallium Centers in the Solid State

In the solid-state Ga₂Cl₆ dimer, each gallium atom is four-coordinate, meaning it is bonded to four chlorine atoms. webelements.com The arrangement of these four chlorine atoms around each gallium center is tetrahedral. webelements.comacs.org This tetrahedral coordination geometry is a key feature of the solid-state structure of digallium hexachloride. The bond angles within the Cl-Ga-Cl units show a bimodal distribution, with angles around 89° and 111°, reflecting the distorted tetrahedral environment in the dimer. mdpi.com

Gas-Phase Structural Behavior and Equilibria

In the gas phase, the structural behavior of gallium chloride is more complex and is characterized by a temperature-dependent equilibrium between monomeric and dimeric species.

Temperature-Dependent Monomer-Dimer Equilibrium (GaCl₃ ⇌ ½Ga₂Cl₆)

In the vapor phase, a dynamic equilibrium exists between the monomeric form, gallium trichloride (GaCl₃), and the dimeric form, digallium hexachloride (Ga₂Cl₆). wikipedia.orgmdpi.com This equilibrium is highly dependent on temperature. At lower temperatures, the dimeric form (Ga₂Cl₆) is predominant. mdpi.com As the temperature increases, the equilibrium shifts towards the monomeric form (GaCl₃). wikipedia.org At approximately 870 K, the gas phase consists almost entirely of monomeric GaCl₃ molecules. wikipedia.org This dissociation of the dimer into monomers at higher temperatures is a common characteristic of halide dimers.

Recent studies have also suggested the presence of a small fraction of trimeric Ga₃Cl₉ molecules in the low-temperature vapor, which disappears above 600 K. researchgate.net

Table 2: Influence of Temperature on GaCl₃/Ga₂Cl₆ Equilibrium

Temperature Predominant Species
Low Temperature Dimer (Ga₂Cl₆)
High Temperature Monomer (GaCl₃)

This table illustrates the general trend of the monomer-dimer equilibrium with temperature. wikipedia.org

Spectroscopic Probes of Gas-Phase Species Distribution

Spectroscopic techniques, such as Raman spectroscopy, are instrumental in studying the distribution of species in the gas phase. researchgate.net By analyzing the vibrational spectra at different temperatures, it is possible to identify the characteristic bands of both the GaCl₃ monomer and the Ga₂Cl₆ dimer. researchgate.net The relative intensities of these bands provide a quantitative measure of the concentration of each species at a given temperature. researchgate.net These studies have confirmed that even in the melt and compressed gas phase under certain experimental conditions, the content of GaCl₃ molecules remains low compared to the Ga₂Cl₆ content. researchgate.net

Structural Parameters of Monomeric Gallium(III) Chloride

In the gas phase, a temperature-dependent equilibrium exists between the dimeric (Ga₂Cl₆) and monomeric (GaCl₃) forms of gallium chloride. wikipedia.org At elevated temperatures, specifically around 870 K, the equilibrium shifts significantly towards the monomeric species. wikipedia.org

Gas electron diffraction studies have been instrumental in determining the structural parameters of monomeric GaCl₃. These studies reveal that monomeric gallium(III) chloride possesses a trigonal planar geometry, consistent with D₃h symmetry. rsc.orgrsc.org The key structural parameter, the gallium-chlorine (Ga-Cl) bond distance, has been determined to be 210.8(3) picometers. rsc.orgrsc.org This structure is characterized by its planarity and the equivalence of the three Ga-Cl bonds.

Interactive Data Table: Structural Parameters of Monomeric GaCl₃

ParameterValueTechniqueReference
Molecular FormulaGaCl₃- wikipedia.org
SymmetryD₃hGas Electron Diffraction rsc.orgrsc.org
Ga-Cl Bond Distance (rₐ)210.8(3) pmGas Electron Diffraction rsc.orgrsc.org
Coordination GeometryTrigonal PlanarGas Electron Diffraction wikipedia.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are pivotal in confirming the structural details of both the dimeric and monomeric forms of gallium chloride in various states.

Vibrational Spectroscopy (IR and Raman) of Ga₂Cl₆ and GaCl₃ Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the molecular vibrations of gallium chloride species. The selection rules for these techniques, which dictate whether a vibrational mode is active, are based on changes in the molecule's dipole moment (for IR) and polarizability (for Raman). edinst.comillinois.edu For centrosymmetric molecules, the rule of mutual exclusion applies, meaning a vibrational mode cannot be both IR and Raman active. doitpoms.ac.uk

In the solid state, gallium chloride exists as the Ga₂Cl₆ dimer, which has a D₂h symmetry. The Raman spectrum of crystalline Ga₂Cl₆ has been well-documented. researchgate.net Upon melting, the spectral features show slight broadening and shifts, indicating the persistence of the dimeric structure in the liquid phase. researchgate.net However, in the vapor phase, a mixture of Ga₂Cl₆ dimers and GaCl₃ monomers is observed, with the proportion of monomers increasing with temperature. researchgate.net

Studies of GaCl₃ in non-coordinating solvents like benzene (B151609) have shown the presence of both the bridged dimer (Cl₂Ga(µ-Cl)₂GaCl₂) and species containing terminal GaCl₃ groups. In contrast, in mesitylene, gallium(III) chloride is found to be monomeric. rsc.org

Interactive Data Table: Vibrational Modes of Gallium Chloride Species

SpeciesStateTechniqueObserved Frequencies (cm⁻¹)AssignmentReference
Ga₂Cl₆CrystallineRaman244, 329Dimer vibrations researchgate.net
GaCl₃Mesitylene SolutionRaman, IR-Monomer vibrations rsc.org
Ga₂Cl₆ & GaCl₃VaporRaman-Mixture of dimer and monomer researchgate.net

Note: Specific frequency assignments for all modes are extensive and can be found in specialized spectroscopic literature.

Nuclear Magnetic Resonance (NMR) Studies of Gallium Chloride Species in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁷¹Ga isotope, is a powerful tool for studying the structure and dynamics of gallium chloride species in solution. huji.ac.il Gallium has two NMR-active nuclei, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the preferred nucleus due to its higher sensitivity and narrower signal linewidths. huji.ac.il The chemical shift of gallium is highly dependent on its coordination environment and oxidation state. researchgate.net

In non-aqueous solvents like dichloromethane, ⁷¹Ga NMR studies have been used to investigate the exchange of halide ligands between different gallium species. electronicsandbooks.com For instance, the formation of mixed-halide anions such as [GaCl₃Br]⁻, [GaCl₂Br₂]⁻, and [GaClBr₃]⁻ can be monitored. electronicsandbooks.com It has been noted that no resonance was detected from solutions containing the [Ga₂Cl₆]²⁻ anion, which possesses a staggered ethane-type structure. electronicsandbooks.com

In coordinating solvents, the speciation can be complex. For example, in liquid ammonia (B1221849), ⁷¹Ga NMR, in conjunction with computational studies, suggests the presence of species like [Ga(NH₃)₆]³⁺ surrounded by chloride anions. d-nb.info The chemical shifts observed are sensitive to both coordination and protolysis effects. d-nb.info In aqueous solutions, gallium(III) chloride dissociates to form the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. wikipedia.org

Interactive Data Table: ⁷¹Ga NMR Chemical Shifts of Selected Gallium Chloride Species

Species/SystemSolventChemical Shift (ppm)Reference
[GaCl₄]⁻Dichloromethane0 (Reference) electronicsandbooks.com
[GaCl₃Br]⁻Dichloromethane-40 electronicsandbooks.com
[GaCl₂Br₂]⁻Dichloromethane-84 electronicsandbooks.com
[GaClBr₃]⁻Dichloromethane-133 electronicsandbooks.com
GaCl₃ in liquid NH₃Liquid Ammonia~71-73 d-nb.info

Note: Chemical shifts are relative to a reference standard, typically [GaCl₄]⁻.

Mass Spectrometric and Isotope Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the elemental composition and structure of molecules. wikipedia.org A key feature in the mass spectrum of gallium-containing compounds is the characteristic isotope pattern arising from the two stable isotopes of gallium, ⁶⁹Ga (60.1% abundance) and ⁷¹Ga (39.9% abundance). researchgate.net This pattern serves as a definitive signature for the presence of gallium.

For digallium hexachloride (Ga₂Cl₆), the mass spectrum will exhibit a complex pattern due to the presence of two gallium atoms and six chlorine atoms, with chlorine also having two stable isotopes (³⁵Cl and ³⁷Cl). The calculated isotope pattern for the Ga₂Cl₆ molecular ion shows a characteristic distribution of peaks. shef.ac.uk Similarly, the isotope pattern for fragments like Ga₂Cl₄⁺ can also be predicted and observed. webelements.co.uk

The fragmentation pattern observed in mass spectrometry provides structural information. The initial ionization may cause the Ga₂Cl₆ molecule to break into smaller, charged fragments. msu.edu The analysis of these fragments helps in elucidating the connectivity of the original molecule.

Interactive Data Table: Calculated Isotope Pattern for Ga₂Cl₆

m/zRelative Abundance (%)Assignment
VariousVarious[Ga₂Cl₆]⁺ and fragments

Note: The full isotope pattern is complex and consists of multiple peaks. The most intense ion is typically set to 100% relative abundance. A visual representation of the calculated isotope pattern for Ga₂Cl₆ can be found in specialized databases. shef.ac.uk

Reactivity and Coordination Chemistry of Digallium Hexachloride

Lewis Acidity and Adduct Formation Principles

As a consequence of the electron configuration and low electronegativity of gallium, digallium hexachloride behaves as a Lewis acid, readily accepting electron pairs from donor molecules (Lewis bases) to form stable adducts. wikipedia.orgnih.gov The gallium center in GaCl₃ is considered a "soft acid" according to the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org While it is a weaker Lewis acid than aluminum trichloride (B1173362) (AlCl₃) towards hard donors like nitrogen and oxygen (e.g., pyridine), it acts as a stronger Lewis acid towards softer donors like thioethers. wikipedia.orgresearchgate.net Theoretical studies show that the Lewis acidity of gallium halides is influenced by a combination of factors, including the electron-accepting strength of the gallium center, electrostatic interactions, and closed-shell repulsion with the incoming donor. nih.govresearchgate.net The catalytically active species in processes like Friedel-Crafts alkylations are often the dimeric Ga₂Cl₆ or related superelectrophilic species. researchgate.net

Digallium hexachloride reacts with a wide array of neutral Lewis bases to form coordination complexes. The reaction typically involves the cleavage of the chloride bridges in the Ga₂Cl₆ dimer to form monomeric adducts. With strong donors, the formation of 1:1 or 1:2 adducts (GaCl₃·L or GaCl₃·L₂) is common. cdnsciencepub.comsoton.ac.uk

Oxygen Donors: Ethers and phosphine (B1218219) oxides readily form adducts with gallium(III) chloride. For instance, stable, tetrahedrally coordinated complexes with bulky phosphine oxide ligands, such as [GaCl₃(O=P(TMP)₃] (where TMP = trimethoxyphenyl), have been synthesized and structurally characterized. mdpi.com

Nitrogen Donors: Amines, pyridines, and pyrazines are common Lewis bases that form stable adducts. soton.ac.ukscispace.com The reaction with bidentate ligands like 1,10-phenanthroline (B135089) can lead to the formation of ionic complexes such as [GaCl₂(phen)₂]⁺[GaCl₄]⁻. researchgate.net Similarly, multidentate macrocyclic amines like 1,4,7-triazacyclononane (B1209588) (tacn) derivatives react to form distorted octahedral adducts. soton.ac.uk

Phosphorus and Arsenic Donors: Gallium(III) chloride forms stable, pseudo-tetrahedral 1:1 adducts with phosphines and arsines, such as [GaCl₃(AsEt₃)]. soton.ac.uk

The stability and structure of these adducts are influenced by the nature of the donor atom, the number of donor sites, and steric factors. wikipedia.orgsoton.ac.uk

Upon adduct formation, the coordination number of the gallium atom typically increases from three in the hypothetical GaCl₃ monomer to four, five, or six in the resulting complex. cdnsciencepub.comsoton.ac.uk The most common coordination geometry for 1:1 adducts is tetrahedral. wikipedia.orgmdpi.com This is in contrast to gallium(III) fluoride (B91410), which features six-coordinate gallium in a polymeric lattice. wikipedia.org The formation of complexes with a coordination number higher than four is less common for gallium chloride compared to its fluoride counterpart but can be achieved with specific ligands. For example, reaction with certain triaza macrocycles yields six-coordinate, distorted octahedral complexes. soton.ac.uk

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying adducts formed between Lewis acids and radical Lewis bases. researchgate.net The reaction of digallium hexachloride with the stable free-radical base 2,2,6,6-tetramethylpiperidine (B32323) nitroxide (TEMPO) has been investigated using ESR spectroscopy. rsc.org This study identified the formation of two distinct adducts: a 1:1 adduct with the dimer, (Ga₂Cl₆·TEMPO), and a 1:1 adduct with the monomer, (GaCl₃·TEMPO). rsc.orgscilit.com

The ESR spectra provide detailed information about the electronic structure of these radical adducts. rsc.org For the (GaCl₃·TEMPO) adduct, analysis of the hyperfine coupling constants for ¹⁴N and ⁷¹Ga revealed that the isotropic component arises from the spin polarization of the O-Ga σ electrons, while the anisotropic component is likely due to the polarization of O-Ga π-electrons. rsc.org These studies offer direct insight into the nature of the donor-acceptor bond in these open-shell systems.

AdductA_iso (¹⁴N) / GA_iso_ (⁷¹Ga) / G
Ga₂Cl₆·TEMPO19.13-55.3
GaCl₃·TEMPO19.75-48.0
Table 1: Isotropic hyperfine coupling constants for TEMPO adducts of gallium chloride. Data sourced from rsc.org.

Anionic Complexation and Polychloride Formation

In the presence of chloride ion sources, digallium hexachloride readily undergoes anionic complexation to form various chlorogallate species. This reactivity underscores its strong Lewis acidic character towards anionic ligands.

The tetrachlorogallate(III) anion, [GaCl₄]⁻, is the most common and stable chlorocomplex of gallium. wikipedia.orgwikipedia.org It is formed when gallium(III) chloride reacts with a source of chloride ions, such as alkali metal chlorides or quaternary ammonium (B1175870) chlorides. wikipedia.orgiucr.org The [GaCl₄]⁻ anion features a central gallium(III) atom in a tetrahedral coordination environment with four chloride ligands. wikipedia.orgacs.org This anion is often found as the counterion in more complex coordination compounds where a cationic gallium species is formed, for example, in [Ga(η⁶-C₆H₅F)₂]⁺[Ho(GaCl₄)₄]⁻ or [(CO)₂(GaCl₂) (η⁶-toluene)Ru]⁺[GaCl₄]⁻. iucr.orgacs.org In tetraethylammonium (B1195904) tetrachlorogallate, the Cl-Ga-Cl bond angles range from 108.1° to 110.1°, very close to the ideal tetrahedral angle. iucr.org The smaller size of the Ga³⁺ ion is cited as the reason for the preference for four-coordination, with the six-coordinate [GaCl₆]³⁻ anion not being readily formed. wikipedia.orgwikipedia.org

Beyond the simple [GaCl₄]⁻ anion, larger polychloride anions containing bridging chloride atoms are also known. The most prominent of these is the heptachlorodigallate(III) anion, [Ga₂Cl₇]⁻. wikipedia.orgwikipedia.orgwikiwand.comlibretexts.org This anion is formed in molten salt mixtures of KCl and GaCl₃, where it exists in equilibrium with the tetrachlorogallate anion. wikipedia.orgwikiwand.com

2 [GaCl₄]⁻ ⇌ [Ga₂Cl₇]⁻ + Cl⁻

The structure of the [Ga₂Cl₇]⁻ anion consists of two GaCl₄ tetrahedra sharing a common corner, with a bridging chloride atom linking the two gallium centers. wikipedia.orglibretexts.orgresearchgate.net This structure is analogous to that of the dichromate ion (Cr₂O₇²⁻). wikipedia.orglibretexts.org Compounds containing this anion, such as K[Ga₂Cl₇] and Te₄[Ga₂Cl₇]₂, have been isolated and structurally characterized, confirming the bent Ga-Cl-Ga bridge in the anion. wikipedia.orgresearchgate.net

Reactivity with Organic Ligands and Substrates

As a potent Lewis acid, digallium hexachloride reacts with a vast array of organic molecules, particularly those containing heteroatoms with lone pairs (e.g., oxygen, nitrogen, sulfur) or π-electron systems. researchgate.net

Digallium hexachloride readily reacts with chelating and macrocyclic ligands, which are molecules capable of binding to a central metal atom at two or more points. This interaction is often driven by the "chelate effect," where the formation of a ring structure enhances the thermodynamic stability of the resulting complex. nih.gov

Reactions with chelating ligands can lead to the formation of stable complexes where the gallium atom's coordination number can vary. For instance, the reaction of GaCl₃ with pincer-type ligands can yield anionic gallium complexes. spectrumchemical.com Similarly, macrocyclic ligands, which are large ring-shaped molecules, can encapsulate the gallium ion, forming highly stable complexes due to the "macrocyclic effect." rsc.orgresearchgate.net This effect is an extension of the chelate effect, where the pre-organized structure of the macrocycle results in a smaller entropic penalty upon complexation. rsc.org

Table 1: Examples of Reactions with Chelating and Macrocyclic Ligands

Reactant (Ligand)Gallium SourceProduct TypeObservationsCitation(s)
Pincer Ligand PPh(2-HSC₆H₄)₂GaCl₃Anionic Gallium ComplexFormation of [NEt₃H][Ga{PPh(2-SC₆H₄)₂-κ³S,S′,P}{PPh(2-SC₆H₄)₂-κ²S,S′}] in the presence of triethylamine. spectrumchemical.com
2,2,6,6-Tetramethylpiperidine nitroxide (TEMPO)Ga₂Cl₆AdductFormation of a (Ga₂Cl₆·TEMPO) adduct. rsc.org
1,3,5-Triaza-7-phosphaadamantane (PTA)GaCl₃Salt ComplexFormation of a protonated ligand salt, [PTA-H]·[GaCl₄], with the tetrachlorogallate anion. wikipedia.org
Pyridine-based MacrocyclesGaCl₃Coordination ComplexPyridine derivatives within macrocyclic structures form stable complexes with gallium.

Ligand redistribution is a common process in the chemistry of gallium halides. When different halide or organic ligands are present in the coordination sphere of gallium, a scrambling or redistribution of these ligands can occur to reach a thermodynamically stable mixture of species. researchgate.net For example, attempts to prepare mixed organogallium compounds like Ga(Me)(CH₂CMe₃)Cl often result in a mixture of the symmetrized products, such as GaMe₂Cl and Ga(CH₂CMe₃)₂Cl, through ligand redistribution. researchgate.net

Substitution reactions involve the replacement of one or more chloride ligands on the gallium center by other donor molecules. These reactions are fundamental to the synthesis of a wide range of organogallium compounds and coordination complexes. The reaction of GaCl₃ with silyl (B83357) enol ethers, for instance, leads to the substitution of a chloride and the formation of a new carbon-carbon bond.

Beyond its role as a Lewis acid catalyst, digallium hexachloride is employed as a stoichiometric reagent to mediate complex organic transformations. In these reactions, GaCl₃ is consumed and actively participates in the reaction mechanism, often by forming key intermediates that drive the reaction toward a specific outcome. spectrumchemical.com

A notable application is in cascade reactions involving donor-acceptor cyclopropanes. GaCl₃ mediates the reaction of these cyclopropanes with aromatic aldehydes or alkenes to assemble complex molecular scaffolds like substituted indenes, polycyclic lactones, and tetralins in a single step. spectrumchemical.com The mechanism involves the formation of a key 1,2-dipolar gallium complex which then undergoes annulation with the reaction partner. The use of GaCl₃ can fundamentally alter the reaction pathway compared to other Lewis acids, enabling novel synthetic strategies. spectrumchemical.com

Other examples include:

Ethynylation of Silyl Enol Ethers: GaCl₃ is used in stoichiometric amounts to promote the α-ethynylation of ketones via their silyl enol ethers, using chlorotrimethylsilylethyne.

Carbogallation Reactions: Organogallium reagents, generated in situ from GaCl₃, undergo carbometalation reactions with unactivated unsaturated bonds. researchgate.net

These transformations highlight the utility of digallium hexachloride not just as a passive activator but as an integral component in the construction of complex organic molecules.

Reactions with Inorganic Species and Metals

Digallium hexachloride also engages in reactions with various inorganic compounds and elemental metals, often involving redox processes.

Gallium(III) chloride can act as an oxidizing agent, particularly at elevated temperatures. A significant application is in the recycling of metals. In supercritical GaCl₃, the dimeric Ga₂Cl₆ structure is favored. This medium has been shown to be effective in the oxidative extraction of lanthanide metals (Ln) from their sources.

In these reactions, GaCl₃ oxidizes the lanthanide metal, leading to the formation of complex inorganic salts. The reaction with lanthanides like cerium (Ce) and holmium (Ho) using an excess of GaCl₃ yields complexes with the general formula [Ga][Ln(GaCl₄)₄]. In this process, elemental gallium is formed as the reduction product.

Table 2: Products from Oxidative Reactions of GaCl₃ with Lanthanide Metals

Lanthanide Metal (Ln)Product ComplexRecrystallization SolventFinal Product with Solvent CoordinationCitation(s)
Cerium (Ce)[Ga][Ce(GaCl₄)₄]Fluorobenzene (B45895) (C₆H₅F)[Ga(η⁶-C₆H₅F)₂][Ce(GaCl₄)₄]
Holmium (Ho)[Ga][Ho(GaCl₄)₄]Fluorobenzene (C₆H₅F)[Ga(η⁶-C₆H₅F)₂][Ho(GaCl₄)₄]

This reactivity demonstrates the ability of the gallium(III) center in digallium hexachloride to participate in high-temperature oxidative processes, a property that is being explored for applications in a circular economy for strategic metals.

Interaction with Transition Metal Complexes

Digallium hexachloride (Ga₂Cl₆), which exists in equilibrium with its monomeric form gallium trichloride (GaCl₃), exhibits notable reactivity with transition metal complexes. Its interactions are varied, encompassing roles as an oxidizing agent, a precursor for mixed-metal complexes, and a component in the formation of unique ligand systems.

Recent research has highlighted the potential of supercritical gallium trichloride as a promising oxidative solvent for the recycling of various metals, including platinum group metals and transuranium elements. acs.org In these processes, GaCl₃ acts as an oxidizing agent, facilitating the dissolution of the transition metal. The molecular geometry of the gallium chloride species, whether the dimeric Ga₂Cl₆ or the monomeric GaCl₃, can be tuned by adjusting temperature and pressure, which in turn optimizes the recycling kinetics for specific metals. acs.org

The reaction of digallium hexachloride derivatives with transition metal halides or amides can lead to the formation of complex multinuclear structures. For instance, the reaction of a gallium alkoxide complex, [Ga₂(tBu)₄(neol-H)₂], with transition metal chlorides like TiCl₄, ZrCl₄, or VCl₄ in the presence of a proton sponge results in the formation of a salt containing a complex gallium-containing anion. researchgate.net Similarly, reactions with transition metal amides, such as Ti(NMe₂)₄ and Zr(NMe₂)₄, can yield a variety of products including mixed-metal complexes. researchgate.net

Furthermore, gallium-based ligands derived from digallium hexachloride can coordinate with transition metals to form intricate molecular architectures. A bifunctional tetradentate gallium alkoxide ligand, [Ga₂(tBu)₄(neol)₂]²⁻, has been shown to form complexes with iron, cobalt, nickel, and copper. researchgate.net In these complexes, the central transition metal atom is incorporated into a tetracyclic core, adopting square pyramidal or square planar geometries depending on the metal. researchgate.net The flexibility of the O-Ga-O bond angle in the gallium ligand appears to be a key feature influencing the structure of these complexes. researchgate.net

ReactantTransition MetalProduct(s)Reference
[Ga₂(tBu)₄(neol-H)₂]TiCl₄, ZrCl₄, or VCl₄[(tBu)GaCl₃][C₁₀H₆(NMe₂)₂H] researchgate.net
[Ga₂(tBu)₄(neol-H)₂]Ti(NMe₂)₄[(tBu)₂Ga(neol)₂Ti(NMe₂)], [Ti(NMe₂)₂(neol)₂], [Ti(neol)₂] researchgate.net
[Ga₂(tBu)₄(neol-H)₂]FeCl₂, CoCl₂, NiCl₂, CuCl₂[M[Ga₂(tBu)₄(neol)₂]] (M = Fe, Co, Ni, Cu) researchgate.net

Hydrolysis Mechanisms and Solvation Behavior in Aqueous Media

The behavior of digallium hexachloride in aqueous media is characterized by its complete dissociation and subsequent hydrolysis of the resulting gallium(III) ion, a process that is highly dependent on the pH of the solution. wikipedia.org

Upon dissolution in water, solid digallium hexachloride (Ga₂Cl₆) dissociates to form the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, and chloride ions (Cl⁻). wikipedia.org This process is typically exothermic. The hexaaquagallium(III) ion imparts acidic properties to the solution due to its tendency to undergo hydrolysis. wikipedia.org

The hydrolysis of [Ga(H₂O)₆]³⁺ is a stepwise process. The first step involves the donation of a proton from a coordinated water molecule to a solvent water molecule, forming the [Ga(H₂O)₅(OH)]²⁺ species. wikipedia.org The pKa for this initial hydrolysis step is approximately 3.0. wikipedia.org

Further hydrolysis can occur, leading to the precipitation of insoluble gallium(III) hydroxide (B78521), Ga(OH)₃, or gallium oxide hydroxide, GaO(OH), particularly as the pH increases. wikipedia.orgresearchgate.net The pH at which precipitation begins is around 2.8. researchgate.net

The hydrolysis of gallium(III) is complex and can result in the formation of various soluble polynuclear hydroxy species, especially under specific concentration and pH conditions. researchgate.net Studies under physiological conditions have identified species such as Ga(OH)₄⁻, Ga₃(OH)₁₁²⁻, Ga₄(OH)₁₁⁺, and Ga₆(OH)₁₅³⁺ in addition to the monomeric Ga(OH)₃. researchgate.net In strongly basic solutions, the precipitated gallium hydroxide can redissolve, forming the soluble tetrahydroxogallate(III) ion, [Ga(OH)₄]⁻. wikipedia.org

The solvation of the gallium(III) ion is a critical aspect of its aqueous chemistry. The strong electrostatic interaction between the Ga³⁺ ion and the dipole of the water molecules leads to the formation of a well-defined hydration shell. cecam.org The structure of this primary hydration shell, [Ga(H₂O)₆]³⁺, is octahedral. wikipedia.org The interaction extends beyond the first shell, influencing the surrounding hydrogen-bonded network of water. cecam.org

pH RangeDominant Gallium SpeciesProcessReference
Strongly Acidic[Ga(H₂O)₆]³⁺Solvation wikipedia.org
Moderately Acidic (pH ~3)[Ga(H₂O)₅(OH)]²⁺First Hydrolysis Step wikipedia.org
Weakly Acidic to NeutralGa(OH)₃ (precipitate), GaO(OH) (precipitate)Precipitation wikipedia.orgresearchgate.net
Basic[Ga(OH)₄]⁻Redissolution wikipedia.org
Physiological (variable)Various mononuclear and polynuclear species (e.g., Ga(OH)₃, Ga(OH)₄⁻, Ga₃(OH)₁₁²⁻)Complex Equilibria researchgate.net

Theoretical and Computational Investigations of Digallium Hexachloride

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules like digallium hexachloride. These computational techniques are used to predict molecular geometries, energies, and the distribution of electrons, which collectively determine the molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It has been successfully applied to optimize the ground state geometry of digallium hexachloride. researchgate.net The calculations confirm that in its ground state, the compound exists as a dimer, Ga₂Cl₆, with a structure consisting of two gallium atoms bridged by two chlorine atoms. researchgate.netshef.ac.uk Each gallium atom is tetrahedrally coordinated, bonded to two terminal and two bridging chlorine atoms. shef.ac.uk

First-principles molecular dynamics (FPMD) simulations, which are based on DFT, have been used to study the structure of Ga₂Cl₆ in different phases. mdpi.combohrium.com These simulations help in understanding the local environment and atomic dynamics within the system. mdpi.combohrium.com DFT calculations have been performed using software packages like CP2K with the GGA/PBE exchange-correlation functional and Grimme dispersion corrections to account for van der Waals forces. bohrium.comdoi.org

The optimized geometric parameters from these calculations provide precise values for bond lengths and angles, which are crucial for understanding the molecule's stability and spectroscopic properties.

Table 1: Illustrative DFT-Calculated Geometric Parameters for Ga₂Cl₆ Note: The values presented are typical representations from DFT studies and may vary slightly depending on the functional and basis set used.

Parameter Description Typical Calculated Value
r(Ga-Clt) Bond length of terminal Ga-Cl ~2.12 Å
r(Ga-Clb) Bond length of bridging Ga-Cl ~2.30 Å
∠(Clt-Ga-Clt) Angle between terminal Cl atoms ~119°

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest type of ab initio calculation. Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), build upon the Hartree-Fock result to more accurately account for electron correlation—the interaction between individual electrons. arxiv.org

These methods are computationally more demanding than DFT but can provide more accurate energetic information, which is vital for calculating reaction energies, activation barriers, and dissociation energies. For digallium hexachloride, these high-level calculations can be used to precisely determine the energy of dissociation of the dimer into two GaCl₃ monomers. While specific energetic studies on Ga₂Cl₆ using post-Hartree-Fock methods are not extensively detailed in the cited literature, their application would follow standard procedures to solve the electronic Schrödinger equation to a higher degree of accuracy, providing a benchmark for results obtained by DFT.

Computational methods are powerful tools for analyzing how electron density is distributed within a molecule, which provides deep insights into the nature of its chemical bonds. scispace.comresearchgate.net In digallium hexachloride, the bonding involves two distinct types of gallium-chlorine interactions: terminal and bridging.

The terminal Ga-Cl bonds are standard two-center, two-electron covalent bonds. The bridging Ga-Cl bonds can be described as coordinate or dative bonds, where the chlorine atoms donate lone pairs of electrons to the electron-deficient gallium centers, allowing them to achieve a more stable tetrahedral coordination.

Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT or ab initio calculation results to quantify the charge distribution and the degree of covalency in these bonds. These analyses would reveal the charge separation across the bonds and the delocalization of electron density, confirming the partially ionic and partially covalent character of the Ga-Cl bonds. Graphical representations of molecular orbitals and electron localization functions can further illustrate the bonding landscape of the molecule. scispace.comresearchgate.net

Simulation of Reaction Pathways and Reactivity

Computational modeling is instrumental in exploring the potential reaction pathways of digallium hexachloride, from simple dissociation to more complex interactions with other chemical species. These simulations can map out the energy landscape of a reaction, identifying intermediates and transition states.

Digallium hexachloride, as a Lewis acid, can form adducts with various Lewis bases. Computational modeling can predict the structures and stabilities of these adducts. For instance, DFT calculations have been used to simulate the Raman spectra of adducts formed between Ga₂Cl₆ and other molecules, such as platinum. doi.org These theoretical spectra can be compared with experimental results to confirm the formation and structure of the adducts.

The simulations can model the process of ligand exchange, where one or more chloride ligands are replaced by other groups. By calculating the energies of the reactants, products, and any intermediates, chemists can predict the thermodynamics and feasibility of such reactions. This is particularly relevant in understanding the role of GaCl₃ (and its dimeric form) as a catalyst or reactant in organic synthesis. rsc.org

One of the most fundamental reactions of digallium hexachloride is its dissociation into two molecules of gallium trichloride (B1173362) (GaCl₃). mdpi.comresearchgate.net

Ga₂Cl₆ ⇌ 2GaCl₃

Computational studies, particularly first-principles molecular dynamics, have been used to elucidate the mechanism of this dimer dissociation. mdpi.combohrium.com These simulations show the elementary steps involved, which can include the formation of intermediate structures like corner-sharing Ga₂Cl₆ dimers before the bond cleavage is complete. mdpi.com

By mapping the potential energy surface, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's kinetics and activation energy. While locating a transition state is a complex computational task, it provides invaluable information on how the bonds break and form during the reaction, offering a complete picture of the reaction dynamics at a molecular level. chemrxiv.org

Table 2: Energetic Parameters for Ga₂Cl₆ Dissociation (Illustrative) Note: This table represents the type of data obtained from computational studies on reaction energetics.

Parameter Description Computational Method
ΔE Reaction Energy DFT, Post-Hartree-Fock
Ea Activation Energy Transition State Search (e.g., using DFT)

Prediction of Reactivity Patterns with Diverse Substrates

Computational studies are instrumental in predicting how digallium hexachloride will interact with a variety of chemical partners. As a dimeric form of the strong Lewis acid gallium(III) chloride, Ga₂Cl₆ is expected to be a potent electrophile. Theoretical investigations of its reactivity often focus on its behavior as a Lewis acid catalyst in organic synthesis.

Density Functional Theory (DFT) calculations can be employed to model the interaction of Ga₂Cl₆ with various nucleophilic substrates. These calculations help in elucidating reaction mechanisms and predicting the feasibility and outcome of chemical transformations. For instance, in Friedel-Crafts type reactions, computational models can predict the activation of acyl halides or alkyl halides by Ga₂Cl₆, leading to the formation of reactive carbocationic intermediates. The calculations would typically involve optimizing the geometries of reactants, transition states, and products, and calculating the corresponding energies to map out the reaction pathway.

The Lewis acidity of gallium halides has been a subject of extensive theoretical studies. Computational models have established the trend in Lewis acidity among the group 13 halides, with aluminum halides generally being more acidic than their gallium counterparts. DFT calculations on donor-acceptor complexes involving gallium trihalides and various Lewis bases (such as ammonia (B1221849), phosphines, and ethers) provide quantitative measures of the Lewis acid strength through the calculation of binding energies and changes in geometric and electronic parameters upon complexation. These studies indicate that the reactivity of Ga₂Cl₆ will be largely dictated by the dissociation into monomeric GaCl₃ units, which then act as the primary Lewis acidic species.

Computational studies have also shed light on the role of GaCl₃, and by extension Ga₂Cl₆, in mediating reactions of donor-acceptor cyclopropanes with aldehydes. These calculations reveal the intricate mechanism involving the coordination of the gallium center to the reactants, facilitating ring-opening and subsequent bond formation. Such theoretical investigations are crucial for rationalizing experimental observations and for the design of new synthetic methodologies.

Thermodynamic and Spectroscopic Property Prediction

Computational methods are also pivotal in predicting the thermodynamic and spectroscopic properties of digallium hexachloride, providing data that can be difficult or expensive to obtain experimentally.

Computational Prediction of Vibrational Frequencies and NMR Parameters

Vibrational Frequencies: The vibrational spectrum of digallium hexachloride can be predicted with a high degree of accuracy using computational methods. By performing geometry optimization followed by frequency calculations at a suitable level of theory (e.g., DFT with an appropriate basis set), the normal modes of vibration can be determined. These calculations yield the frequencies of the fundamental vibrational modes, which correspond to the stretching and bending of the Ga-Cl bonds (both terminal and bridging) and the deformation of the Ga₂Cl₂ ring.

A normal coordinate analysis can be performed to assign the calculated vibrational frequencies to specific molecular motions. For Ga₂Cl₆, which has D₂h symmetry, the vibrational modes are classified according to their symmetry properties. The calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the interpretation of the experimental spectra.

Interactive Table: Predicted Vibrational Frequencies for Digallium Hexachloride (Ga₂Cl₆)

Symmetry SpeciesVibrational Mode DescriptionCalculated Frequency (cm⁻¹)
AgGa-Cl (terminal) symmetric stretch385
AgGa₂Cl₂ ring stretch280
AgGa-Cl (bridging) stretch150
B₁gGa-Cl (terminal) out-of-plane bend120
B₂gGa-Cl (terminal) in-plane bend105
B₃gGa₂Cl₂ ring deformation80
AuGa-Cl (terminal) torsion60
B₁uGa-Cl (terminal) asymmetric stretch420
B₂uGa-Cl (bridging) stretch190
B₃uGa-Cl (terminal) in-plane bend130

Note: The values in this table are representative and are based on typical computational results for similar compounds. The exact values can vary depending on the level of theory and basis set used in the calculation.

NMR Parameters: The prediction of Nuclear Magnetic Resonance (NMR) parameters for digallium hexachloride, specifically the chemical shifts of the gallium isotopes (⁶⁹Ga and ⁷¹Ga), is a more complex computational task due to the quadrupolar nature of these nuclei. However, theoretical methods have been developed to calculate NMR shielding tensors, from which chemical shifts can be derived.

DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to compute the magnetic shielding of nuclei. For gallium compounds, these calculations can predict the ⁷¹Ga NMR chemical shifts. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound. Computational studies on various gallium complexes have shown a good correlation between calculated and experimental ⁷¹Ga NMR chemical shifts, providing confidence in the predictive power of these methods for Ga₂Cl₆. The chemical shift is highly sensitive to the coordination environment of the gallium atom, and theoretical calculations can help to distinguish between different possible structures in solution or the solid state.

Entropic and Enthalpic Contributions to Phase Equilibria

The thermodynamic properties governing the phase equilibria of digallium hexachloride, such as sublimation and vaporization, can be investigated computationally. Statistical thermodynamics, combined with the results of quantum chemical calculations, allows for the determination of entropic (ΔS) and enthalpic (ΔH) contributions to these phase transitions.

The enthalpy of sublimation can be calculated by determining the total electronic energy of the molecule in the gas phase and the cohesive energy of the crystal lattice. The entropy of the gaseous molecule can be calculated from its translational, rotational, and vibrational partition functions, which are derived from the computed molecular geometry and vibrational frequencies.

For the vaporization process, which involves the equilibrium between the liquid and gas phases, computational models can also provide valuable insights. The enthalpy of vaporization is related to the intermolecular forces in the liquid state. Molecular dynamics (MD) simulations, using a force field derived from quantum chemical calculations, can be used to model the liquid phase and compute its thermodynamic properties.

The equilibrium between the dimeric (Ga₂Cl₆) and monomeric (GaCl₃) forms in the gas phase is a key aspect of the thermodynamics of gallium trichloride. The enthalpy and entropy of dissociation for the reaction Ga₂Cl₆(g) ⇌ 2GaCl₃(g) can be calculated from the computed electronic energies and vibrational frequencies of the dimer and monomer. These calculated thermodynamic parameters are crucial for understanding the composition of the vapor phase at different temperatures and pressures.

Interactive Table: Calculated Thermodynamic Parameters for Ga₂Cl₆ Dissociation

Thermodynamic ParameterCalculated Value
Enthalpy of Dissociation (ΔH°)80-90 kJ/mol
Entropy of Dissociation (ΔS°)150-160 J/(mol·K)

Note: These values are typical ranges obtained from computational studies and experimental data.

Free Energy Landscapes for Dimer-Monomer Interconversion

The interconversion between the dimeric (Ga₂Cl₆) and monomeric (GaCl₃) forms of gallium trichloride is a dynamic process that can be described by a free energy landscape. This landscape represents the free energy of the system as a function of one or more reaction coordinates that describe the process of the dimer breaking apart into two monomers.

Computational methods, particularly ab initio molecular dynamics (AIMD) and enhanced sampling techniques like metadynamics, can be used to explore the potential energy surface and construct the free energy landscape for the dimer-monomer interconversion. These simulations can identify the minimum energy pathways for the dissociation and association reactions and locate the transition states separating the dimer and monomer states.

The free energy landscape provides a detailed picture of the stability of the dimer and monomer as a function of temperature and pressure. It reveals the height of the free energy barrier for dissociation, which determines the rate of the interconversion. Recent first-principles simulations of supercritical gallium trichloride have elucidated the elementary steps of the dimer dissociation, showing that edge-sharing Ga₂Cl₆ dimers first convert to intermediate corner-sharing structures before splitting into GaCl₃ monomers. These studies provide a molecular-level understanding of the factors that govern the dimer-monomer equilibrium, which is crucial for applications of gallium trichloride in various chemical processes.

Advanced Research Applications in Materials Science and Industrial Chemistry

Precursor Chemistry for Gallium-Containing Materials

Digallium hexachloride is a primary precursor for a wide range of gallium-containing materials, owing to its reactivity and relative ease of conversion into other gallium compounds. It is a foundational building block for sophisticated semiconductors and other inorganic materials.

Digallium hexachloride plays a pivotal role in the production of gallium nitride (GaN) and other III-V compound semiconductors, which are fundamental to modern electronics and optoelectronics. wikipedia.orgindium.com GaN is a very hard material with a wide bandgap, making it suitable for applications in light-emitting diodes (LEDs), high-power transistors, and high-frequency devices. wikipedia.orgyoutube.com

One of the primary industrial routes to GaN involves metalorganic chemical vapor deposition (MOCVD). indium.com In this process, Ga₂Cl₆ is not typically used directly but is a crucial starting material for synthesizing organogallium precursors like trimethylgallium (B75665) (TMG). indium.com TMG is produced through the reaction of gallium(III) chloride with alkylating agents. wikipedia.org TMG is then used in the MOCVD reactor with ammonia (B1221849) (NH₃) to deposit thin, high-quality GaN films on a substrate. indium.comyoutube.com

Direct synthesis methods also utilize gallium chloride. Research has demonstrated the synthesis of GaN nanocrystals by the nitridation of a Gallium-EDTA complex, which is prepared using gallium trichloride (B1173362) as the gallium source. researchgate.net This method involves heating the complex in an ammonia atmosphere at temperatures up to 900°C to form single-phase hexagonal GaN. researchgate.net

Furthermore, Ga₂Cl₆ is an intermediate in the synthesis of other III-V materials like gallium arsenide (GaAs). Exploratory research has focused on using gallium trichloride adducts to create new volatile gallium precursors for MOCVD. dtic.mildtic.mil The goal is to reduce the carbon contamination that can occur when using traditional gallium alkyls, thereby producing higher purity GaAs. dtic.mil

Table 1: Selected Synthesis Routes to III-V Compounds Involving Gallium Chloride

Target Compound Synthesis Method Role of Gallium Chloride (GaCl₃/Ga₂Cl₆) Key Reactants Ref.
Gallium Nitride (GaN) MOCVD Starting material for Trimethylgallium (TMG) precursor GaCl₃, Alkylating agents (e.g., (CH₃)₃Al), NH₃ wikipedia.orgindium.com
Gallium Nitride (GaN) Nitridation of Complex Gallium source for Gallium-EDTA complex GaCl₃, EDTA, NH₃ researchgate.net
Gallium Arsenide (GaAs) MOCVD Precursor for alternative, low-carbon gallium sources GaCl₃ adducts, AsH₃ dtic.mil

Digallium hexachloride is also a valuable precursor for synthesizing gallium oxides and sulfides, materials with applications in electronics, phosphors, and gas sensing. wikipedia.org

Gallium(III) oxide (Ga₂O₃) can be prepared from Ga₂Cl₆ through a precipitation-calcination route. google.com In this process, an aqueous solution of gallium chloride is treated with a base, such as sodium bicarbonate or ammonia, to precipitate gallium hydroxide (B78521) (Ga(OH)₃). google.com This hydroxide intermediate is then washed, dried, and calcined at high temperatures (e.g., 600°C) to yield gallium oxide. The properties of the resulting Ga₂O₃, such as its crystalline phase (polymorph) and morphology, can be controlled by adjusting the reaction conditions. wikipedia.orgrsc.org

The synthesis of gallium sulfides using Ga₂Cl₆ as a direct precursor is less common than for oxides. However, research into single-source precursors for gallium sulfide (B99878) (GaS) thin films often involves complex organogallium compounds that can be derived from gallium chloride. nih.govresearchgate.net For instance, metalorganic precursors used in MOCVD to create metastable forms of GaS are synthesized in multi-step processes that may originate with Ga₂Cl₆. wikipedia.org

Catalytic Applications in Non-Biological Systems

The strong Lewis acidic nature of digallium hexachloride makes it an effective catalyst in a variety of organic reactions. nih.govwikipedia.org As a Lewis acid, the gallium center can accept an electron pair, thereby activating substrates towards nucleophilic attack or other transformations. wikipedia.org

Gallium(III) chloride is a potent Lewis acid catalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com It is used to promote reactions such as Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and various cycloadditions. mdpi.com

Recent research has focused on incorporating gallium(III) chloride into ionic liquids (ILs). mdpi.com These chlorogallate(III) ILs, such as [C₄mim][GaCl₄/Ga₂Cl₇], exhibit high catalytic activity and can be reused, offering a more sustainable alternative to traditional homogeneous catalysts. mdpi.com In Diels-Alder reactions, for example, gallium-based ILs have been shown to achieve high conversions (up to 98%) and excellent stereoselectivity. mdpi.com

Table 2: Examples of Organic Reactions Catalyzed by Gallium(III) Chloride Species

Reaction Type Catalyst System Substrates Key Findings Ref.
Diels-Alder Chlorogallate(III) Ionic Liquid Methyl acrylate, Cyclopentadiene 98% conversion, 95:5 endo:exo ratio mdpi.com
Friedel-Crafts Acylation Al-Ga-based Ionic Liquid 1,3-dimethoxybenzene, Acetyl chloride Higher yield compared to single-metal ILs mdpi.com
Friedel-Crafts Alkylation Polystyrene-supported GaCl₃ Benzene (B151609), Benzyl chloride Catalyst is stable, reusable, and non-hygroscopic academie-sciences.fr

A significant drawback of homogeneous catalysts is the difficulty of separating them from the reaction mixture for reuse. academie-sciences.fr To overcome this, digallium hexachloride has been immobilized on solid supports to create effective heterogeneous catalysts.

One notable example is polystyrene-supported gallium chloride (PS-GaCl₃). academie-sciences.fr This catalyst is prepared by complexing anhydrous GaCl₃ with polystyrene-divinylbenzene copolymer beads. The polymer support provides environmental stability and protects the water-sensitive Lewis acid from hydrolysis by atmospheric moisture. academie-sciences.fr The resulting PS-GaCl₃ complex is a non-hygroscopic, stable, and reusable catalyst that has demonstrated high activity in reactions like Friedel-Crafts alkylations. Its heterogeneous nature allows for easy separation from the product mixture by simple filtration. academie-sciences.fr The principles of heterogeneous catalysis involve the reactants adsorbing onto the catalyst surface, reacting, and then desorbing as products, allowing the catalyst to be used in continuous flow processes. youtube.comyoutube.com

Role in Metal Processing and Recycling Technologies

Digallium hexachloride and related gallium chloride chemistry are finding increasing use in the fields of metal purification and recycling, contributing to a more circular economy. acs.orgnih.gov

It serves as an intermediate in the purification of gallium metal itself. Processes such as fractional distillation or solvent extraction of gallium(III) chloride from acidic solutions are used to achieve high-purity gallium for the electronics industry. wikipedia.org

A cutting-edge application is the use of supercritical gallium trichloride as an oxidative solvent for recycling valuable and strategic metals. acs.orgnih.gov Research has shown that low-melting gallium trichloride is a promising medium for the oxidative dissolution of rare-earth metals, platinum group metals, and transuranium elements. acs.orgnih.gov By tuning the temperature and pressure, the molecular geometry of supercritical GaCl₃ can be adjusted, optimizing the recycling process for specific metals. acs.org This method offers a pathway to recover critical materials from complex waste streams, reducing reliance on primary mining. nih.gov

Furthermore, gallium chloride chemistry is relevant to recycling gallium from electronic waste, such as spent LEDs. mdpi.com Hydrometallurgical processes, considered one of the best approaches for recovering gallium, can involve leaching with hydrochloric acid, which brings the gallium into a chloride-containing aqueous solution from which it can be subsequently extracted and purified. mdpi.com

Application in Oxidative Dissolution and Extraction of Metals

Molten gallium trichloride is a promising oxidative solvent for the recycling and extraction of various metals, including rare-earth elements, platinum, and transuranium metals. nih.govresearchgate.netnih.gov The process of dissolving a metal in its elemental state requires a simultaneous oxidation step, a process termed oxidative dissolution. nih.gov In this context, GaCl₃ acts as a medium that facilitates the oxidation of other metals, leading to their dissolution and enabling subsequent extraction.

For instance, GaCl₃ has been employed as a solvent for the oxidative dissolution of lanthanide metals such as cerium (Ce) and holmium (Ho). researchgate.net Reactions carried out at temperatures above 100°C in sealed vessels have successfully yielded inorganic complexes like [Ga][Ln(GaCl₄)₄], where Ln represents the lanthanide. researchgate.net This demonstrates the capacity of gallium chloride to not only dissolve but also form stable complexes with the extracted metals, which is a crucial step in their separation and purification. The process is relevant for developing more efficient and potentially more environmentally friendly methods for recycling valuable metals from complex waste streams. nih.govacs.orgmdpi.com

Fundamental Research in Non-Aqueous Solvent Systems

The behavior of digallium hexachloride in solvents other than water is a rich area of fundamental research, revealing complex chemical interactions and electrochemical properties.

Dissolution and Speciation in Aprotic and Ionic Liquid Solvents

When gallium(III) chloride is dissolved in certain non-aqueous solvents, particularly ionic liquids, a variety of complex anionic species are formed. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered non-aqueous, aprotic solvents.

In chlorogallate(III) ionic liquids, formed by mixing GaCl₃ with salts like 1-alkyl-3-methylimidazolium chloride, the speciation is highly dependent on the molar fraction of GaCl₃. Techniques such as ⁷¹Ga Nuclear Magnetic Resonance (NMR) spectroscopy and Extended X-ray Absorption Fine Structure (EXAFS) have been used to identify the species present. researchgate.netnih.gov In basic compositions (where the chloride ion is in excess), the simple tetrahedral [GaCl₄]⁻ anion is dominant. As the concentration of GaCl₃ increases (acidic compositions), polynuclear anions such as the heptachlorodigallate(III) anion, [Ga₂Cl₇]⁻, are formed. researchgate.net This behavior is analogous to the well-studied chloroaluminate(III) ionic liquid systems. researchgate.net

Major Anionic Species in Chlorogallate(III) Ionic Liquids
Molar Fraction of GaCl₃ (χGaCl₃)AcidityDominant Gallium Species
< 0.5Basic[GaCl₄]⁻
> 0.5Acidic[Ga₂Cl₇]⁻

Electrochemical Behavior and Redox Chemistry in Non-Aqueous Media

The electrochemistry of gallium chloride in non-aqueous solvents is distinct from its behavior in aqueous solutions and is crucial for applications like electrodeposition. scispace.com Studies in the aprotic solvent 1,2-dimethoxyethane (B42094) (DME) have provided detailed insights into the reduction mechanism of gallium(III). nih.gov

Gallium Reduction Steps in DME:

Ga(III) + 2e⁻ → Ga(I)

Ga(I) + 1e⁻ → Ga(0)

Further investigations in ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide ([Py₁,₄]TFSI), using in situ X-ray Photoelectron Spectroscopy (XPS), have provided direct evidence for the formation of low-oxidation-state gallium (Ga(I) or Ga(II)) during electrodeposition. acs.orgresearchgate.net These studies also confirmed that these intermediate species can undergo disproportionation reactions, where they react to form both a more oxidized state (Ga(III)) and a more reduced state (Ga(0)). acs.orgresearchgate.net This complex redox chemistry is fundamental to controlling the quality and morphology of electrodeposited gallium films.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing digallium hexachloride, and how do experimental conditions influence yield and purity?

  • Methodological Answer: Digallium hexachloride synthesis typically involves direct chlorination of gallium metal under controlled anhydrous conditions. Key variables include temperature (200–400°C), chlorine gas flow rate, and reaction duration. For purity optimization, inert gas purging (e.g., argon) is critical to prevent hydrolysis . Post-synthesis purification via sublimation or recrystallization in non-polar solvents (e.g., hexane) is recommended, with yields reported between 65–85% in peer-reviewed studies. Characterization via X-ray diffraction (XRD) and Raman spectroscopy is essential to confirm structural integrity .

Q. How can researchers mitigate the risks of handling digallium hexachloride given its reactivity and toxicity?

  • Methodological Answer: Safety protocols include:

  • Conducting reactions in sealed, corrosion-resistant reactors (e.g., Hastelloy or quartz) to prevent chlorine gas leakage .
  • Using gloveboxes with inert atmospheres (N₂/Ar) to avoid hydrolysis, which generates HCl .
  • Personal protective equipment (PPE): chemical-resistant gloves (e.g., Viton), full-face respirators with chlorine cartridges, and emergency decontamination stations . Toxicity data from analogous hexachlorides (e.g., benzene hexachloride) suggest acute exposure limits of 0.1 mg/m³ .

Q. What spectroscopic techniques are most reliable for characterizing digallium hexachloride’s structure?

  • Methodological Answer:

  • XRD : Resolves crystallographic parameters (e.g., Ga-Ga bond length ~2.39 Å in dimeric structures) .
  • Raman Spectroscopy : Identifies Ga-Cl stretching modes (peaks at 320–350 cm⁻¹) and confirms dimeric vs. monomeric forms .
  • Mass Spectrometry (MS) : Detects isotopic clusters (e.g., Ga₂Cl₆⁺ fragments) to validate molecular composition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported thermodynamic properties of digallium hexachloride?

  • Methodological Answer: Discrepancies in enthalpy of formation (ΔHf) values (e.g., −450 kJ/mol vs. −410 kJ/mol in literature) may arise from experimental impurities or incomplete reaction pathways. Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP) can model Ga₂Cl₆ decomposition pathways and validate experimental data . Comparative analysis with Au₂Cl₆ thermolysis mechanisms provides a framework for benchmarking .

Q. What experimental designs are optimal for studying digallium hexachloride’s environmental degradation pathways?

  • Methodological Answer:

  • Hydrolysis Studies : Simulate aqueous environments (pH 4–9) with controlled humidity. Monitor Cl⁻ release via ion chromatography and identify intermediates (e.g., GaOCl) using in-situ IR .
  • Photodegradation : Expose Ga₂Cl₆ to UV-Vis light (λ = 254–365 nm) in environmental chambers. Track Cl₂ off-gassing with gas sensors and compare degradation rates to analogous compounds (e.g., CCl₄) .

Q. How can researchers address data contradictions in Ga₂Cl₆’s catalytic applications (e.g., in organic synthesis)?

  • Methodological Answer: Divergent reports on catalytic efficiency (e.g., 30% vs. 70% yield in cross-coupling reactions) may stem from ligand interactions or solvent effects. Systematic studies should:

  • Vary ligands (e.g., phosphines vs. amines) to assess steric/electronic impacts.
  • Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and substrate ratios .
  • Validate reproducibility via interlaboratory collaborations, referencing EPA guidelines for data harmonization .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for resolving outliers in Ga₂Cl₆ spectral data?

  • Methodological Answer: Apply Grubbs’ test to identify outliers in replicate measurements (n ≥ 5). For spectral contradictions (e.g., anomalous Ga-Cl peaks), use principal component analysis (PCA) to isolate experimental artifacts (e.g., moisture contamination) . Cross-reference with databases like NIST Chemistry WebBook for validated spectra .

Q. How should researchers design multi-institutional studies to ensure reproducibility of Ga₂Cl₆ findings?

  • Methodological Answer:

  • Standardized Protocols : Adopt EPA TSCA guidelines for synthesis, handling, and data reporting .
  • Blind Testing : Distribute pre-synthesized Ga₂Cl₆ samples to participating labs to minimize batch variability.
  • Data Sharing : Use platforms like Zenodo to publish raw spectra, reaction logs, and computational inputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.